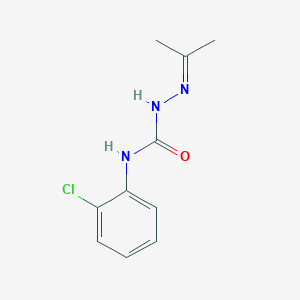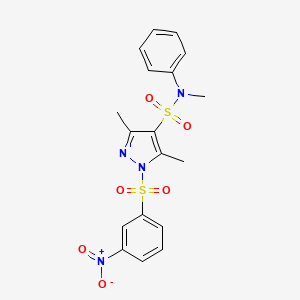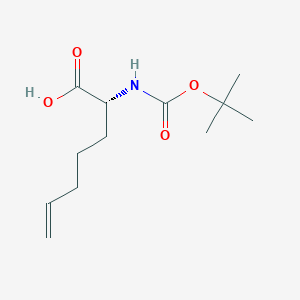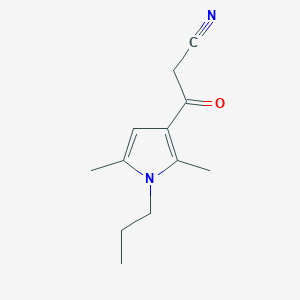
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea, also known as CPPU, is a synthetic compound that belongs to the family of plant growth regulators. CPPU has been extensively studied for its ability to promote cell division, enhance fruit and vegetable growth, and improve crop yield. In addition to its agricultural applications, CPPU has also shown promising results in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea binds to cytokinin receptors, which activate downstream signaling pathways that lead to the activation of key genes involved in cell cycle regulation and antioxidant defense. 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has also been shown to modulate the activity of other plant hormones, such as auxin and gibberellin, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell division and differentiation, the enhancement of antioxidant defense, and the modulation of hormone signaling pathways. In addition, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to improve the quality and quantity of fruit and vegetable crops, such as grapes, kiwifruit, and tomatoes.
实验室实验的优点和局限性
One of the major advantages of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea for lab experiments is its ability to promote cell proliferation and differentiation, which makes it a valuable tool for studying cell cycle regulation and tissue regeneration. Furthermore, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to have low toxicity and is relatively easy to use in cell culture experiments. However, one of the limitations of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea is its high cost, which may limit its use in large-scale experiments.
未来方向
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has shown great potential for scientific research, and there are many future directions that could be explored. One area of interest is the development of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea analogs with improved efficacy and lower cost. Another area of interest is the study of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea in animal models, particularly in the context of tissue regeneration and wound healing. Furthermore, the potential applications of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea in the field of biotechnology, such as the production of high-value compounds in plant cell cultures, are also worth exploring.
In conclusion, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea is a promising compound for scientific research due to its ability to promote cell proliferation and differentiation, enhance antioxidant defense, and modulate hormone signaling pathways. While there are limitations to its use, the potential applications of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea in various fields of research make it a valuable tool for advancing our understanding of cell biology and physiology.
合成方法
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea can be synthesized through various methods, including the reaction of 2-chlorobenzoyl isocyanate with N,N-dimethylformamide dimethylacetal, followed by the reaction with isopropylamine. Another method involves the reaction of 2-chlorobenzoyl isocyanate with N,N-dimethylformamide diethylacetal, followed by the reaction with isopropylamine. Both methods result in the formation of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea as a white crystalline solid.
科学研究应用
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been widely used in scientific research due to its ability to promote cell proliferation and differentiation. Studies have shown that 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea can induce the expression of key genes involved in cell cycle regulation, such as cyclin D1 and cyclin-dependent kinase 4. Furthermore, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative damage.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(propan-2-ylideneamino)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c1-7(2)13-14-10(15)12-9-6-4-3-5-8(9)11/h3-6H,1-2H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDCUSKBQVTPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2979015.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2979021.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2979022.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2979023.png)


![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2979029.png)
![2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2979031.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2979032.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride](/img/structure/B2979033.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2979034.png)